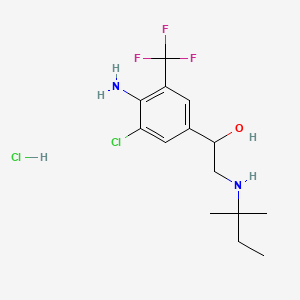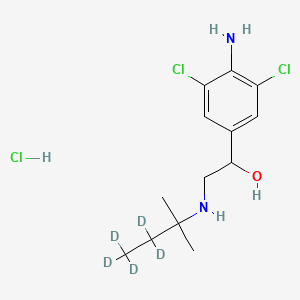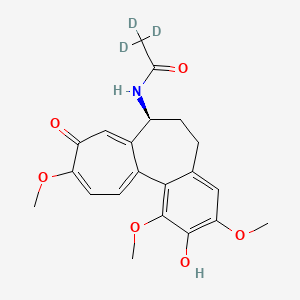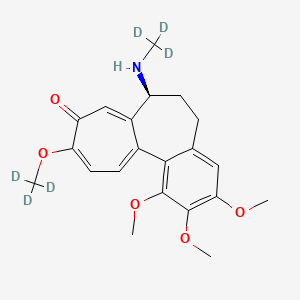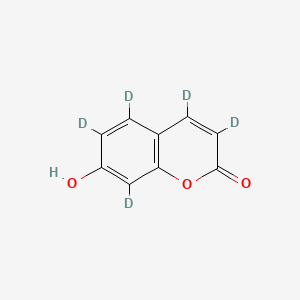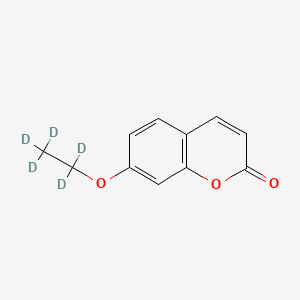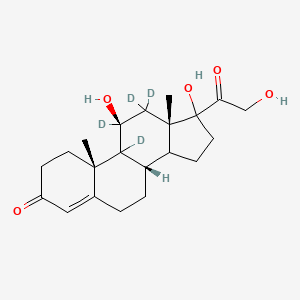
(±)-Nicotine-D3 salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(±)-Nicotine-D3 salicylate” is a reference material used in laboratories . It is a labeled form of nicotine, which is a naturally occurring alkaloid found in tobacco plants. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. It is a potent parasympathomimetic stimulant .
Molecular Structure Analysis
The molecular structure of salicylic acid, a component of “(±)-Nicotine-D3 salicylate”, has been studied using rotational spectroscopy . The study analyzed structural properties such as the angular-group-induced bond alternation (AGIBA) effect .Physical And Chemical Properties Analysis
“(±)-Nicotine-D3 salicylate” is a white crystalline substance . It has a melting range of 103 - 108 °C . Other physical and chemical properties such as boiling point, density, flashpoint, partition coefficient, solubility in water, vapor pressure, viscosity, and pH-value are not available .科学的研究の応用
1. Nicotine as a Tool in Physiological and Pharmacological Research
Research has highlighted nicotine's role as a classical tool in physiological and pharmacological research, offering insights into its effects and factors influencing its use. This includes exploring nicotine's interaction with biological, behavioral, and social sciences (Perkins et al., 1996).
2. Nicotine's Role in Neuroprotection and Neurotoxicity
Studies have investigated nicotine's potential neuroprotective effects, particularly in Parkinson’s disease models, through its ability to scavenge hydroxyl radicals. However, in vivo experiments indicate that high dosages of nicotine can enhance neurotoxicity (Ferger et al., 1998).
3. Interactions between Salicylate and Nicotine in Plants
Research on the interactions between salicylate and nicotine in plants like tobacco has shown that these interactions can lead to various outcomes such as synergistic enhancement, antagonism, and oxidative stress leading to cell death (Mur et al., 2005).
4. Nicotinic Acetylcholine Receptors and Smoking Cessation
The study of neuronal nicotinic acetylcholine receptors, which nicotine affects, has been critical in developing nicotine as a medication for smoking cessation and treating various medical diseases. The therapeutic applications of nicotine, apart from tobacco use, have been a significant area of study (Heishman et al., 1997).
5. Salicylic Acid's Role in Plant Resistance and Nicotine Interaction
Salicylic acid, which interacts with nicotine, is essential for inducing systemic acquired resistance in plants, playing a crucial role in plant disease resistance. This interaction has been explored in transgenic tobacco plants (Gaffney et al., 1993).
6. Dopamine Receptor Antagonists and Nicotine-Triggered Behaviors
Selective antagonism at dopamine receptors has shown to prevent nicotine-triggered relapse to nicotine-seeking behavior, indicating the involvement of these receptors in the reinstatement of nicotine-seeking behavior. This finding is significant for understanding and treating nicotine addiction (Andreoli et al., 2003).
7. Nicotine-Induced Changes in Plant Defense Responses
Nicotine synthesis in plants like Nicotiana sylvestris increases in response to wounding. Research has focused on the quantitative relationships between the stimulus, jasmonic acid (a signal-transduction pathway component), and the response, including the role of inhibitors like methyl salicylate (Baldwin et al., 1997).
作用機序
Safety and Hazards
“(±)-Nicotine-D3 salicylate” is classified as a hazard class 6.1 substance . It is fatal if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
特性
CAS番号 |
1173021-00-5 |
|---|---|
分子式 |
C17H17D3N2O3 |
分子量 |
303.37 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
29790-52-1 (unlabelled) |
同義語 |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
タグ |
Nicotine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





